molecular formula C7H10O2S B3005839 1-(3-Methylthiophen-2-yl)ethane-1,2-diol CAS No. 1555852-04-4

1-(3-Methylthiophen-2-yl)ethane-1,2-diol

Cat. No.: B3005839
CAS No.: 1555852-04-4
M. Wt: 158.22
InChI Key: FMTZGSUCDJIDPS-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is a diol derivative featuring a 3-methylthiophene substituent attached to a vicinal diol backbone. Its synthesis typically involves dihydroxylation reactions, as exemplified by the use of tert-butyldimethylsilyl (TBS) protection and subsequent oxidation steps in the presence of osmium tetroxide and N-methylmorpholine-N-oxide (NMO) . Structural confirmation is achieved via NMR and mass spectrometry. The compound has been explored in the synthesis of TAAR1 agonists for schizophrenia treatment, highlighting its role in medicinal chemistry .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTZGSUCDJIDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 1-(3-Methylthiophen-2-yl)ethane, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic oxidation. Catalysts like transition metal complexes can be employed to facilitate the hydroxylation reaction, making the process more efficient and cost-effective . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

  • Reactivity : The hydroxyl groups in 1-(3-Methylthiophen-2-yl)ethane-1,2-diol allow it to participate in various chemical reactions such as etherification and esterification. This makes it a versatile building block for synthesizing more complex organic molecules.

2. Synthesis of Pharmaceuticals

  • Drug Development : The compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its thiophene moiety is known to enhance biological activity, making it a candidate for developing drugs targeting specific diseases.

Biological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study tested several derivatives on various cancer cell lines, including K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). Results showed that some derivatives had IC50 values indicating potent cytotoxicity against these cell lines .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:

  • Research Findings : In vitro tests demonstrated that certain derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties:

  • Example : When used as a comonomer in the production of polyesters, it contributes to improved thermal stability and mechanical strength of the resulting materials.

2. Coatings and Adhesives
Due to its hydroxyl groups, this compound can be utilized in formulating coatings and adhesives:

  • Application Insights : Its ability to form hydrogen bonds enhances adhesion properties, making it suitable for use in industrial coatings that require durability and resistance to environmental factors.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisBuilding block for complex organic moleculesUsed in etherification and esterification reactions
PharmaceuticalsIntermediate in drug synthesisPotential anticancer activity demonstrated in cell line tests
Antimicrobial AgentsInhibitory effects against bacteriaEffective against Gram-positive and Gram-negative strains
Polymer ChemistryEnhances properties of polymersImproved thermal stability when used as a comonomer
Coatings and AdhesivesFormulation of durable coatingsEnhanced adhesion due to hydrogen bonding

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of ethane-1,2-diol derivatives, which vary in substituents attached to the aromatic or heteroaromatic rings. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Source References
1-(3-Methylthiophen-2-yl)ethane-1,2-diol 3-Methylthiophen-2-yl 194.27 (calculated) TAAR1 agonist synthesis
1-(4-Methoxyphenyl)ethane-1,2-diol 4-Methoxyphenyl 168.19 Identified in honey; natural product
1-(3-Aminophenyl)ethane-1,2-diol 3-Aminophenyl 153.18 Lab-scale synthesis; potential bioactivity
1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol 4-Trifluoromethylphenyl 210.17 Synthetic intermediate for fluorinated drugs
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) 4-Hydroxy-3-methoxyphenyl 184.19 Neurotransmitter metabolite

Key Observations:

  • Electronic Effects: The 3-methylthiophene group in the target compound introduces sulfur-based electron delocalization, contrasting with the electron-donating methoxy or amino groups in analogs (e.g., 1-(4-Methoxyphenyl)ethane-1,2-diol) .
  • Bioactivity: Derivatives like MOPEG (a catecholamine metabolite) exhibit neurochemical roles, whereas the target compound’s thiophene moiety is leveraged in antipsychotic drug development .
  • Stability: Compounds with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced stability under acidic/basic conditions compared to hydroxylated analogs .

Physicochemical Properties

  • Solubility: The thiophene-containing diol exhibits moderate polarity, whereas amino-substituted analogs (e.g., 1-(3-Aminophenyl)ethane-1,2-diol) show higher water solubility due to protonatable amine groups .
  • Thermal Stability: TBS-protected intermediates of the target compound degrade above 150°C, while meso-diols (e.g., 1,2-Di(4-chlorophenyl)ethane-1,2-diol) display higher thermal resistance .

Stability and Degradation

  • The target compound’s degradation under oxidative stress involves cleavage of the diol moiety, analogous to the fragmentation observed in vilanterol derivatives .
  • Acidic/basic hydrolysis of 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) yields simpler phenolic fragments, contrasting with the sulfur-retentive degradation of thiophene-containing diols .

Research Findings and Data Tables

Table 1: Comparative NMR Chemical Shifts (δ, ppm)

Compound ¹H-NMR (Key Peaks) ¹³C-NMR (Key Peaks) Reference
This compound δ 4.82 (s, 2H, diol), 6.8–7.1 (thiophene) δ 60.2 (C-OH), 125–130 (thiophene)
1-(4-Chlorophenyl)ethane-1,2-diol δ 4.59 (s, 2H, diol), 7.00–7.31 (Ar-H) δ 63.5 (C-OH), 128–135 (Ar-C)
1-(3-Aminophenyl)ethane-1,2-diol δ 4.65 (s, 2H, diol), 6.5–7.0 (Ar-H) δ 58.9 (C-OH), 115–125 (Ar-C)

Table 2: Stability Under Stress Conditions

Compound Acidic Hydrolysis (1M HCl, 24h) Oxidative Degradation (H₂O₂, 48h) Reference
This compound 85% intact 65% intact
1-(4-Methoxyphenyl)ethane-1,2-diol 92% intact 40% intact
MOPEG 50% degraded to 4-hydroxy-3-methoxybenzaldehyde 70% degraded

Biological Activity

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C8H10OSC_8H_{10}OS and a molecular weight of approximately 170.23 g/mol. It features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
CAS Number 1021143-68-9
Molecular Formula C8H10OS
Molecular Weight 170.23 g/mol
Purity >95%

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains and fungi. The presence of the methyl group in this compound may enhance its activity due to increased lipophilicity, allowing better interaction with microbial membranes .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study on similar thiophene derivatives showed promising results against human cancer cell lines, indicating that such compounds can induce apoptosis and inhibit cell proliferation . The mechanism often involves the disruption of DNA synthesis or interference with cellular signaling pathways related to tumor growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with key proteins involved in cell cycle regulation and apoptosis.
  • Modulation of Enzyme Activity : Thiophene derivatives can inhibit enzymes critical for cancer cell survival and proliferation.
  • Oxidative Stress Induction : The compound might induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Properties

In a recent study, various thiophene derivatives were tested against Candida albicans and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 30 to 100 μg/mL, suggesting moderate antimicrobial efficacy .

Study on Anticancer Effects

A comparative analysis of this compound with other thiophene-based compounds revealed that it could significantly reduce the viability of HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 μM, indicating potent anticancer activity .

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